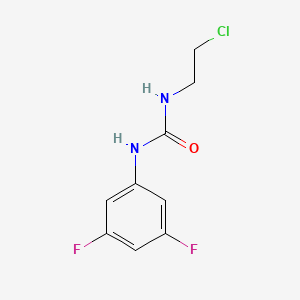
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a difluorophenyl group attached to the urea moiety
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with 3,5-difluoroaniline in the presence of a suitable base, followed by the addition of phosgene or a phosgene equivalent to form the urea linkage. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis, allowing for better control over reaction parameters and minimizing the formation of by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the urea moiety to amines.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic substitution: Formation of substituted ureas.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
1-(2-Chloroethyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different chemical and biological properties.
1-(2-Bromoethyl)-3-(3,5-difluorophenyl)urea: The bromoethyl group can lead to different reactivity compared to the chloroethyl group.
1-(2-Chloroethyl)-3-(4-fluorophenyl)urea: The position of the fluorine atoms can influence the compound’s properties.
Uniqueness: 1-(2-Chloroethyl)-3-(3,5-difluorophenyl)urea is unique due to the presence of both chloroethyl and difluorophenyl groups, which confer specific reactivity and biological activity. The combination of these functional groups allows for versatile applications and distinct properties compared to similar compounds.
特性
IUPAC Name |
1-(2-chloroethyl)-3-(3,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O/c10-1-2-13-9(15)14-8-4-6(11)3-7(12)5-8/h3-5H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCKXHFYHLHLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
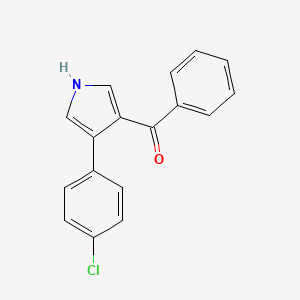
![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2930297.png)
![3-Cyclopentyl-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2930298.png)
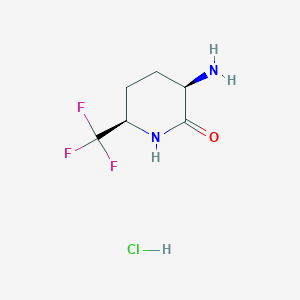
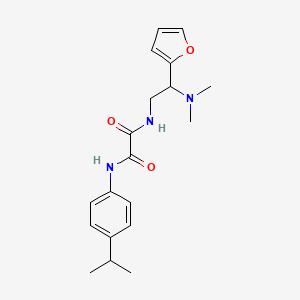

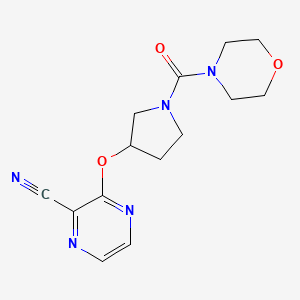
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2930306.png)
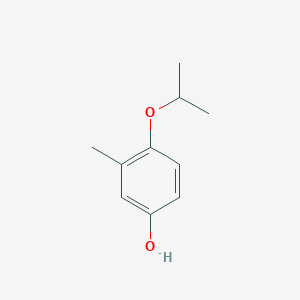

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)
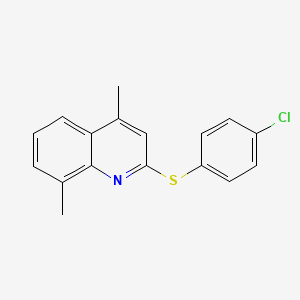
![3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2930314.png)
